2-(Hydroxymethyl)benzoic acid
Overview
Description
2-(Hydroxymethyl)benzoic acid is a derivative of benzoic acid where a hydroxymethyl functional group is attached to the second carbon of the benzene ring. This compound is structurally related to other benzoic acid derivatives and hydroxybenzoic acids, which have been extensively studied for their molecular structures, synthesis methods, and chemical properties.
Synthesis Analysis
The synthesis of hydroxybenzoic acid derivatives often involves the use of starting materials such as phthalic anhydride, acetone, and various catalysts. For instance, 2-[(1-Hydroxy-2-naphthyl)carbonyl] benzoic acid was prepared using phthalic anhydride and α-naphthol with boric oxide as a catalyst, achieving a high yield of 97.8% . Similarly, 2-hydroxy-4-methyl benzoic acid was synthesized from formyl acetone and acetoacetic ester, with the structure confirmed by IR, MS, and 1H NMR . These methods demonstrate the versatility of synthetic approaches for hydroxybenzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of hydroxybenzoic acid derivatives has been investigated using various spectroscopic and computational techniques. For example, the structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was studied using FT-IR, FT-Raman, and DFT calculations, revealing the most stable conformer and the presence of intermolecular hydrogen bonds in the dimer structure . The gas-phase structure of 2-hydroxybenzoic acid was determined by electron diffraction and theoretical calculations, highlighting the effects of internal hydrogen bonding .
Chemical Reactions Analysis
Hydroxybenzoic acid derivatives undergo a range of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in the azo-benzoic acids studied . The reactivity of these compounds is influenced by factors such as solvent composition and pH. Additionally, the synthesis of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives demonstrated the ability of these compounds to form chelating ligands with transition metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives are characterized by their spectroscopic signatures, molecular geometries, and electronic properties. The UV-VIS absorption spectra, hyperpolarizability, and NBO analysis provide insights into the stability and charge delocalization of these molecules . The crystal structure analysis of related compounds, such as 2-methoxy-benzoic acid derivatives, reveals details about bond lengths and the influence of substituents on molecular conformation .
Scientific Research Applications
Chemical Synthesis
2-(Hydroxymethyl)benzoic acid has been explored in the context of chemical synthesis. For example, it was used in the introduction of the 2-(prenyloxymethyl)benzoyl (POMB) group to hydroxyl functions, showcasing its utility in modifying alcohol groups (Vatèle, 2005). Additionally, it plays a role in the Cu-catalyzed C(sp2)-H functionalization, further emphasizing its significance in organic synthesis (Gallardo‐Donaire & Martín, 2013).
Complex Formation and Drug Delivery
2-(Hydroxymethyl)benzoic acid is significant in complex formation studies. Research indicates its potential in forming non-covalent complexes with alpha cyclodextrin, which could be beneficial for drug delivery systems (Dikmen, 2021).
Catalysis and Chemical Reactions
This compound is also involved in catalysis and chemical reactions. For instance, it has been used in Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, demonstrating its versatility in organic synthesis and potential pharmaceutical applications (Li et al., 2016).
Material Science
In material science, 2-(Hydroxymethyl)benzoic acid contributes to the development of novel materials. For example, it has been used in the doping of polyaniline, a conductive polymer, which shows its relevance in the field of electronics and material engineering (Amarnath & Palaniappan, 2005).
Analytical Chemistry
In analytical chemistry, derivatives of 2-(Hydroxymethyl)benzoic acid are employed in the synthesis of fluorescence probes. These probes can detect reactive oxygen species, highlighting its importance in biochemical research and diagnostics (Setsukinai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMNPSAERQZUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210099 | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.28 mg/mL at 20 °C | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(Hydroxymethyl)benzoic acid | |
CAS RN |
612-20-4 | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612204 | |
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Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |
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Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3Z1IJ8O3 | |
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Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 128 °C | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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